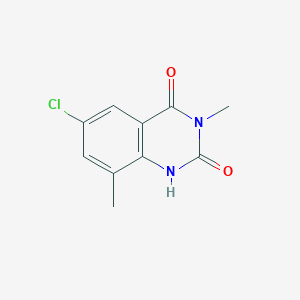

![molecular formula C7H8IN3 B2382789 6-ヨードイミダゾ[1,2-a]ピリジン-2-アミン CAS No. 947248-49-9](/img/structure/B2382789.png)

6-ヨードイミダゾ[1,2-a]ピリジン-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Iodoimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry and pharmaceutical research .

科学的研究の応用

PI3Kα阻害を介した抗がん剤

本化合物は、抗がん剤として作用するキナゾリン誘導体の設計および合成に使用されてきた . これらの誘導体は、しばしば腫瘍形成、進行、および不良予後と関連付けられているホスファチジルイノシトール3-キナーゼ(PI3K)シグナル伝達経路を阻害する . これらの誘導体の1つである化合物13kは、さまざまな腫瘍細胞株に対して強力な阻害活性を示した .

2. 細胞周期停止およびアポトーシス誘導 本化合物は、HCC827細胞のG2/M期における細胞周期停止および細胞アポトーシスを誘導するために使用されてきた . これは、1.94 nMのIC50値でPI3Kαを阻害することによって達成される .

N-(ピリジン-2-イル)アミドの合成

本化合物は、N-(ピリジン-2-イル)アミドの化学的多様性合成に使用されてきた . これらのアミドは、トルエン中でI2およびTBHPによって促進されるC–C結合開裂を介して形成される .

3-ブロモイミダゾ[1,2-a]ピリジンの合成

本化合物は、3-ブロモイミダゾ[1,2-a]ピリジンの合成にも使用されてきた . これらは、酢酸エチル中でワンポットタンデム環化/臭素化を介して得られる .

医薬品分子の製造

イミダゾ[1,2-a]ピリジンは、「6-ヨードイミダゾ[1,2-A]ピリジン-2-アミン」を含む窒素環接合ヘテロ環化合物の一種であり、医薬品化学および医薬品分子の製造において幅広い用途がある .

新しい合成方法の開発

本化合物は、C–C結合開裂によるアミドの直接構築のための新しい合成方法の開発に使用されてきた . これは、アミドを合成するための開発中のアプローチであり、これに対する新しい方法を探求することは非常に有意義である .

作用機序

Target of Action

6-Iodoimidazo[1,2-A]pyridin-2-amine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been identified to target the phosphatidylinositol 3-kinase (PI3K) signaling pathway , which plays a crucial role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Mode of Action

The compound interacts with its targets by inhibiting the PI3K signaling pathway . This inhibition can lead to a decrease in tumorigenesis, progression, and poor prognosis, which are often associated with the aberrant expression of the PI3K signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by 6-Iodoimidazo[1,2-A]pyridin-2-amine is the PI3K signaling pathway . By inhibiting PI3K, the compound can disrupt various cellular physiological processes, leading to potential antitumor effects .

Result of Action

The inhibition of the PI3K signaling pathway by 6-Iodoimidazo[1,2-A]pyridin-2-amine can lead to a decrease in cell growth, proliferation, and survival . This can result in potential antitumor effects . In vitro anticancer assays have shown that similar compounds exhibit submicromolar inhibitory activity against various tumor cell lines .

生化学分析

Biochemical Properties

The role of 6-Iodoimidazo[1,2-A]pyridin-2-amine in biochemical reactions is significant. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

6-Iodoimidazo[1,2-A]pyridin-2-amine has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Iodoimidazo[1,2-A]pyridin-2-amine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

6-Iodoimidazo[1,2-A]pyridin-2-amine is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 6-Iodoimidazo[1,2-A]pyridin-2-amine within cells and tissues is a complex process that involves various transporters and binding proteins. The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-A]pyridin-2-amine typically involves the cyclization of 2-aminopyridine with an appropriate halogenated ketone. One common method includes the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. The reaction can be carried out in solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting the cyclization and halogenation processes .

Industrial Production Methods: Industrial production of 6-Iodoimidazo[1,2-A]pyridin-2-amine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

化学反応の分析

Types of Reactions: 6-Iodoimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization Reactions: The im

特性

IUPAC Name |

6-iodoimidazo[1,2-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFSFUSMLGMIPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile](/img/structure/B2382707.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B2382708.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2382711.png)

![N-(3-(azepan-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2382712.png)

![5-(methoxymethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2382713.png)

![1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B2382714.png)

![1-[3-(2,2,2-Trifluoroethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2382716.png)

![ethyl 2-(2-((4-butyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382719.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2382721.png)

![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2382727.png)